N-(4-ethylphenyl)-2-nitrobenzamide
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Overview
Description
N-(4-ethylphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with an ethyl group (-C2H5) and an amide group (-CONH-)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-nitrobenzamide typically involves the nitration of 4-ethylbenzoic acid followed by the formation of the amide bond. One common method includes:
Nitration: 4-ethylbenzoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group at the ortho position.
Amidation: The resulting 4-ethyl-2-nitrobenzoic acid is then reacted with an amine, such as aniline, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as hydroxide ions (OH-), amines, or thiols
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed:
Reduction: N-(4-ethylphenyl)-2-aminobenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Hydrolysis: 4-ethyl-2-nitrobenzoic acid and the corresponding amine
Scientific Research Applications
N-(4-ethylphenyl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
N-(4-ethylphenyl)-2-nitrobenzamide can be compared with other nitrobenzamides and related compounds:
N-(4-methylphenyl)-2-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
N-(4-ethylphenyl)-2-aminobenzamide: The reduced form of the compound, with an amino group instead of a nitro group, which can have different chemical and biological properties.
N-(4-ethylphenyl)benzamide:
The uniqueness of this compound lies in the presence of both the nitro and ethyl groups, which confer specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-11-7-9-12(10-8-11)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULBNOHQPVXULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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